Cas no 1788874-18-9 ((hexahydroindolizin-8a(1H)-yl)methanol)

(hexahydroindolizin-8a(1H)-yl)methanol structure
1788874-18-9 structure
商品名:(hexahydroindolizin-8a(1H)-yl)methanol
CAS番号:1788874-18-9
MF:C9H17NO
メガワット:155.237382650375
CID:4614345
PubChem ID:117272748

(hexahydroindolizin-8a(1H)-yl)methanol 化学的及び物理的性質

名前と識別子

    • (hexahydroindolizin-8a(1H)-yl)methanol
    • CS-0159267
    • 2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol
    • BS-46762
    • SCHEMBL16757277
    • EN300-6477816
    • hexahydro-1H-indolizin-8a-ylmethanol
    • AT28763
    • AKOS026717193
    • F2147-4552
    • (octahydroindolizin-8a-yl)methanol
    • 1788874-18-9
    • インチ: 1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2
    • InChIKey: USIZGVKOXLXUNM-UHFFFAOYSA-N
    • ほほえんだ: OCC12CCCCN1CCC2

計算された属性

  • せいみつぶんしりょう: 155.131014166g/mol
  • どういたいしつりょう: 155.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 23.5Ų

(hexahydroindolizin-8a(1H)-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM536855-100mg
(Hexahydroindolizin-8a(1H)-yl)methanol
1788874-18-9 95%+
100mg
$334 2023-03-26
Enamine
EN300-6477816-0.5g
(octahydroindolizin-8a-yl)methanol
1788874-18-9 95%
0.5g
$768.0 2023-07-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01317589-100mg
(Hexahydroindolizin-8a(1H)-yl)methanol
1788874-18-9 97%
100mg
¥1687.0 2023-04-01
eNovation Chemicals LLC
Y1252907-100mg
(octahydroindolizin-8a-yl)methanol
1788874-18-9 97%
100mg
$255 2024-06-06
TRC
H289551-500mg
(hexahydroindolizin-8a(1h)-yl)methanol
1788874-18-9
500mg
$ 635.00 2022-06-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R133277-100mg
(hexahydroindolizin-8a(1H)-yl)methanol
1788874-18-9 97%
100mg
¥1856 2023-09-09
eNovation Chemicals LLC
Y1252907-50mg
(octahydroindolizin-8a-yl)methanol
1788874-18-9 97%
50mg
$170 2024-06-06
Enamine
EN300-6477816-0.1g
(octahydroindolizin-8a-yl)methanol
1788874-18-9 95%
0.1g
$342.0 2023-07-10
Enamine
EN300-6477816-5.0g
(octahydroindolizin-8a-yl)methanol
1788874-18-9 95%
5.0g
$2858.0 2023-07-10
TRC
H289551-1g
(hexahydroindolizin-8a(1h)-yl)methanol
1788874-18-9
1g
$ 975.00 2022-06-04

(hexahydroindolizin-8a(1H)-yl)methanol 関連文献

(hexahydroindolizin-8a(1H)-yl)methanolに関する追加情報

Introduction to (hexahydroindolizin-8a(1H)-yl)methanol (CAS No. 1788874-18-9)

(hexahydroindolizin-8a(1H)-yl)methanol, with the CAS number 1788874-18-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of hexahydroindolizines, which are heterocyclic structures that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of (hexahydroindolizin-8a(1H)-yl)methanol consists of a saturated six-membered indole ring system, which is a common motif in many bioactive molecules. The presence of a hydroxymethyl group at the 8a position adds a layer of complexity to its chemical properties, making it a versatile scaffold for further chemical modifications and functionalization. This structural feature has been exploited in various synthetic strategies to develop novel derivatives with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on hexahydroindolizine derivatives due to their promising roles in drug discovery. These compounds have shown potential in multiple therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation. The unique pharmacophore present in (hexahydroindolizin-8a(1H)-yl)methanol makes it an attractive candidate for further investigation into its pharmacological effects.

One of the most compelling aspects of (hexahydroindolizin-8a(1H)-yl)methanol is its potential as a precursor for the synthesis of more complex molecules. Researchers have utilized this compound as a building block to develop new agents with targeted biological activities. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific enzymes and receptors implicated in various diseases. This underscores the importance of (hexahydroindolizin-8a(1H)-yl)methanol as a key intermediate in medicinal chemistry.

The synthesis of (hexahydroindolizin-8a(1H)-yl)methanol involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies, such as catalytic hydrogenation and functional group interconversions, have been employed to construct its intricate structure. These synthetic routes not only provide insights into the structural elucidation of the compound but also offer valuable tools for the development of related analogs.

The biological evaluation of (hexahydroindolizin-8a(1H)-yl)methanol has revealed several intriguing findings. Preclinical studies have suggested that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its interaction with inflammatory pathways has been explored, indicating potential applications in managing chronic inflammatory conditions.

The chemical diversity inherent in hexahydroindolizine derivatives, exemplified by (hexahydroindolizin-8a(1H)-yl)methanol, offers a rich ground for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can fine-tune its pharmacological profile to achieve desired therapeutic outcomes. This approach has led to the identification of several lead compounds that are currently undergoing further preclinical development.

The future prospects for (hexahydroindolizin-8a(1H)-yl)methanol and related derivatives are promising. With advancements in computational chemistry and high-throughput screening technologies, there is an increasing possibility of identifying new therapeutic targets and optimizing drug candidates more efficiently. The compound's unique structural features make it a valuable asset in the ongoing quest for novel pharmaceuticals.

In conclusion, (hexahydroindolizin-8a(1H)-yl)methanol (CAS No. 1788874-18-9) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and potential biological activities position it as a crucial component in drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is set to grow even further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1788874-18-9)(hexahydroindolizin-8a(1H)-yl)methanol
A1248057
清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):240/403/921/2471